(2R)-4-methylpentan-2-amine

Description

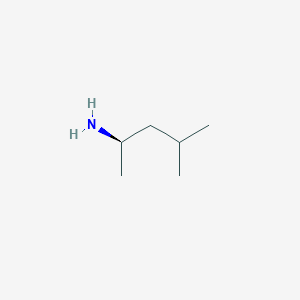

Structure

3D Structure

Properties

Molecular Formula |

C6H15N |

|---|---|

Molecular Weight |

101.19 g/mol |

IUPAC Name |

(2R)-4-methylpentan-2-amine |

InChI |

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m1/s1 |

InChI Key |

UNBMPKNTYKDYCG-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 4 Methylpentan 2 Amine

Stereoselective Synthesis Approaches

Asymmetric Reduction of Ketone Precursors (e.g., 4-methylpentan-2-one)

A primary and efficient route to (2R)-4-methylpentan-2-amine involves the asymmetric reduction of the corresponding prochiral ketone, 4-methylpentan-2-one. vulcanchem.com This can be achieved through several catalytic methods that introduce the desired stereochemistry at the C2 position.

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. These methods utilize transition metal catalysts complexed with chiral ligands to facilitate the stereoselective addition of hydrogen to the carbonyl group.

Ruthenium-based complexes, particularly those with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have shown high efficacy in the asymmetric hydrogenation of ketones, achieving enantiomeric excess (ee) values greater than 90% under optimized conditions. The reaction mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The choice of the (R)- or (S)-enantiomer of the chiral ligand dictates the stereochemical outcome of the reduction. For instance, using a Ru-(S)-BINAP catalyst system under 50 bar of H₂ at 60°C in methanol (B129727) can lead to the (R)-amine with high conversion and enantioselectivity.

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor, such as formic acid or isopropanol, is used in conjunction with a chiral catalyst. rsc.org Ruthenium complexes with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are effective for the asymmetric transfer hydrogenation of ketones. rsc.org For example, the reduction of 1,1,1-trichloro-4-methylpentan-2-one using a [Ru(p-cymene)Cl₂]₂ catalyst with (1'R,2'R)-TsDPEN can yield the corresponding (R)-alcohol with high enantiomeric excess. rsc.org This alcohol can then be converted to the desired amine.

Iridium complexes have also emerged as highly effective catalysts for asymmetric hydrogenation. rsc.org Chiral Ir-f-Binaphane complexes, in the presence of additives like titanium(IV) isopropoxide and iodine, have demonstrated high activity and enantioselectivity (up to 96% ee) in the reductive amination of aryl ketones. dicp.ac.cn While this system has been primarily applied to aryl ketones, it highlights the potential of iridium catalysis for the synthesis of chiral amines. dicp.ac.cn

Table 1: Chiral Catalyst-Mediated Hydrogenation of Ketone Precursors

| Catalyst System | Ketone Precursor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-(S)-BINAP | N-Benzylimine of 2-pentanone | (R)-N-Benzyl-2-pentanamine | 88% | |

| [Ru(p-cymene)Cl₂]₂ / (1'R,2'R)-TsDPEN | 1,1,1-trichloro-4-methylpentan-2-one | (R)-1,1,1-trichloro-4-methylpentan-2-ol | 97% | rsc.org |

| Ir-f-Binaphane / Ti(OiPr)₄ / I₂ | Aryl Ketones | Chiral Amines | up to 96% | dicp.ac.cn |

Enantioselective reductive amination provides a more direct route to chiral amines by combining the reduction of a ketone with the formation of the C-N bond in a single synthetic operation. This process typically involves the in situ formation of an imine from the ketone and an amine source, followed by its asymmetric reduction.

The direct asymmetric reductive amination (DARA) of aliphatic ketones can be achieved using iridium catalysts. mdpi.com For instance, a cationic Cp*Ir(III) complex with a chiral phosphate (B84403) counteranion can catalyze the reductive amination of 4-methylpentan-2-one, affording the corresponding chiral amine with good yield and enantioselectivity up to 84% ee. mdpi.com The reaction's efficiency can be influenced by the presence of additives and the specific chiral anion used. mdpi.com

Another approach involves the use of chiral phosphoric acids as organocatalysts. rsc.org This method has been successfully applied to the reductive amination of aliphatic ketones with aromatic amines using benzothiazoline (B1199338) as a hydrogen donor, resulting in excellent enantioselectivities. rsc.org

Furthermore, reductive amination can be carried out using ruthenium catalysts under hydrogen pressure. The reaction of 4-methylpentan-2-one with ammonia (B1221849) in the presence of a Ru/C catalyst is a viable method, although it requires high-pressure equipment.

Table 2: Enantioselective Reductive Amination of 4-methylpentan-2-one

| Catalyst System | Amine Source | Reducing Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cationic Cp*Ir(III) complex with chiral phosphate | Ammonia | H₂ | up to 84% | mdpi.com |

| Chiral Phosphoric Acid | Aromatic Amines | Benzothiazoline | Excellent | rsc.org |

| Ru/C | Ammonia | H₂ (20-50 bar) | Not specified |

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as alkylation or reduction, in a stereoselective manner. For example, pseudoephedrine is a commonly used chiral auxiliary that can be converted into an amide. harvard.edu The α-proton of the carbonyl group in this amide can be deprotonated to form an enolate, which then reacts with an electrophile. wikipedia.org The stereochemistry of this reaction is controlled by the chiral auxiliary. wikipedia.org After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product. wikipedia.org

While specific examples for the synthesis of this compound using this exact method are not detailed in the provided context, the general principle is a well-established strategy in asymmetric synthesis. wikipedia.orgharvard.edu The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key stereocenter-forming step. wikipedia.org

Biocatalytic Synthesis Utilizing Amine Dehydrogenases (AmDHs)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Amine dehydrogenases (AmDHs) are enzymes that catalyze the reductive amination of ketones to produce chiral amines with high enantioselectivity. frontiersin.orgnih.gov

The synthesis of this compound can be achieved through the reductive amination of 4-methylpentan-2-one using AmDHs. These enzymes utilize a cofactor, such as NAD(P)H, as a hydride source. nih.gov The reaction typically uses an ammonium (B1175870) salt, like ammonium formate (B1220265), as both the amine source and for cofactor regeneration when coupled with a formate dehydrogenase (FDH). nih.govnih.gov

While many native AmDHs exhibit a preference for producing (S)-amines, enzyme engineering can be employed to alter the stereoselectivity. frontiersin.org For example, mutations in the active site of an AmDH can reverse its stereopreference to favor the formation of the (R)-enantiomer. However, some wild-type AmDHs have been shown to be effective for the synthesis of small 2-aminoalkanes. frontiersin.org The bulky side chain of 4-methylpentan-2-one can present a challenge for the substrate specificity of some native AmDHs.

The biocatalytic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and reduced environmental impact. frontiersin.org

Table 3: Biocatalytic Synthesis of Chiral Amines

| Enzyme | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Amine Dehydrogenases (AmDHs) | Ketones (e.g., 4-methylpentan-2-one) | Chiral Amines | High enantioselectivity, mild conditions. Stereoselectivity can be engineered. | frontiersin.orgnih.gov |

| Transaminases | Ketones | Chiral Amines | Uses an amine donor for stereoselective synthesis. | google.com |

Enzyme Engineering for Enhanced (2R)-Selectivity

The synthesis of enantiomerically pure amines is a critical endeavor in pharmaceuticals and fine chemicals. nih.gov Biocatalysis, utilizing enzymes like transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs), offers a green and highly selective alternative to traditional chemical methods. frontiersin.org Protein engineering has become a powerful tool to tailor these enzymes for specific substrates and desired stereochemical outcomes. nih.govresearchgate.net

Directed evolution and rational design are key strategies in enzyme engineering. nih.gov By modifying the active site of an enzyme, its substrate scope and stereoselectivity can be significantly altered. nih.gov For instance, engineering the active site of an (S)-selective amine transaminase from Chromobacterium violaceum by creating more space in the binding pockets allowed it to accept bulkier substrates. Similarly, amine dehydrogenases have been engineered to convert ketones into chiral amines with high enantiomeric excess. nih.govdovepress.com For example, variants of phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase have been developed to accept ketones instead of their native α-keto acid substrates, producing amines with excellent stereoselectivity. nih.govdovepress.com

Specifically for producing the (R)-enantiomer, which is often the less favored product for wild-type enzymes, targeted mutations are crucial. Researchers have successfully engineered AmDHs to shift their selectivity. For example, mutating specific residues in the active site of an AmDH from Bacillus badius enabled the synthesis of (R)-amines. dovepress.com The engineering of reductive aminases (RedAms) has also shown promise, with rational design leading to mutants capable of synthesizing (R)-amines with greater than 99% enantiomeric excess. frontiersin.org

Table 1: Examples of Enzyme Engineering for Chiral Amine Synthesis

| Enzyme Type | Engineering Strategy | Target Substrate/Product | Achieved Selectivity/Activity |

| Amine Transaminase | Rational Design (Site-directed mutagenesis) | Bulky primary amines | Increased activity towards bulky substrates |

| Amine Dehydrogenase | Directed Evolution & Rational Design | Ketones to (R)-amines | Shifted stereoselectivity to favor (R)-amines nih.govdovepress.com |

| Reductive Aminase | Rational Design | (R)-rasagiline | >99% enantiomeric excess for the (R)-enantiomer frontiersin.org |

| Amine Dehydrogenase | Substrate Engineering | 4-methylpentan-2-one | Lower turnover numbers compared to linear ketones nih.gov |

Reaction Conditions and Substrate Specificity in Biocatalysis

Optimizing reaction conditions is paramount for the successful application of biocatalysis in synthesizing this compound. Key parameters include temperature, pH, substrate concentration, and the choice of co-solvents and cofactor regeneration systems. nih.gov

The substrate specificity of native enzymes often poses a challenge. For instance, amine dehydrogenases (AmDHs) generally show higher activity towards shorter, linear ketones. Ketones with branched chains, such as 4-methylpentan-2-one (the precursor to 4-methylpentan-2-amine), are converted with lower turnover numbers, necessitating higher enzyme concentrations. nih.gov The bulky side chain of 4-methylpentan-2-one reduces its compatibility with some native AmDHs that favor linear substrates.

To overcome these limitations, dynamic kinetic resolution (DKR) has emerged as a powerful strategy. acs.orgnih.gov DKR combines the kinetic resolution of a racemic amine by an enzyme with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govacs.orgdiva-portal.org This chemoenzymatic approach often pairs a lipase (B570770) for selective acylation with a metal catalyst for racemization. acs.org However, a key challenge is the compatibility of the enzyme and the racemization catalyst under the same reaction conditions. acs.org

Table 2: Factors Influencing Biocatalytic Synthesis of Chiral Amines

| Parameter | Effect on Reaction | Example |

| Substrate Structure | Influences enzyme binding and activity. | Branched ketones like 4-methylpentan-2-one show lower conversion rates with some AmDHs compared to linear ketones. nih.gov |

| Temperature | Affects enzyme activity and stability. | An optimal temperature range exists for each enzyme system to achieve quantitative conversion. nih.gov |

| pH | Impacts enzyme charge state and activity. | Optimized pH is crucial for efficient catalysis. diva-portal.org |

| Co-solvent | Can improve the solubility of hydrophobic substrates. | DMSO has been shown to enhance the activity of some engineered transaminases. |

| Cofactor Regeneration | Essential for the economic viability of redox biocatalysis. | Glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) are commonly used to regenerate NAD(P)H. nih.gov |

Chiral Resolution Techniques Applied to 4-methylpentan-2-amine and its Derivatives

Chiral resolution is a cornerstone for obtaining enantiomerically pure amines from racemic mixtures. Several techniques are employed, each with its own advantages and limitations.

Diastereomeric Salt Formation and Separation

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. fiveable.melibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. fiveable.mewikipedia.org This difference in solubility allows for their separation by fractional crystallization. fiveable.me

Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The choice of the resolving agent and the crystallization solvent is critical and often determined empirically to achieve efficient separation. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org For 4-methylpentan-2-amine, resolving agents like L-tartaric acid can be used to facilitate this separation.

Enzymatic Resolution Strategies

Enzymatic resolution offers a highly selective method for separating enantiomers. acs.org This approach utilizes the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. acs.orgresearchgate.net In the case of racemic amines, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. nih.gov The resulting acylated product (an amide) can then be easily separated from the unreacted amine enantiomer due to their different chemical properties.

Kinetic resolution (KR) is a straightforward method but is limited to a theoretical maximum yield of 50% for the desired enantiomer. nih.gov To overcome this limitation, dynamic kinetic resolution (DKR) is employed, which integrates the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgnih.govrsc.org This allows for the conversion of the entire racemic starting material into a single, enantiomerically pure product. acs.org For amines, DKR often involves a lipase for the resolution step and a ruthenium or palladium-based catalyst for the racemization of the unreacted amine. acs.org

Chromatographic Enantioseparation Methodologies (e.g., Chiral GC, Chiral HPLC)

Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are widely employed. mdpi.cominforang.com

Chiral HPLC: This method relies on the differential interaction of enantiomers with a chiral stationary phase. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for separating a wide range of chiral compounds, including amines. inforang.comnih.govyakhak.org For the analysis of chiral amines like 4-methylpentan-2-amine, derivatization with an achiral agent is sometimes used to improve chromatographic behavior and detection. inforang.comresearchgate.net The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is crucial for achieving good separation. yakhak.org

Chiral GC: Gas chromatography is another effective method for enantioseparation, particularly for volatile compounds like amines. wiley.com Chiral separations in GC are typically performed using capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386). wiley.commdpi.comgcms.cz For amines, derivatization may be necessary to improve volatility and reduce peak tailing. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. fiveable.me | Scalable, well-established method. advanceseng.com | Can be tedious, requires trial-and-error for solvent and resolving agent selection. libretexts.orgwikipedia.org |

| Enzymatic Resolution (KR/DKR) | Enzyme-catalyzed selective reaction of one enantiomer. acs.org | High enantioselectivity, mild reaction conditions. nih.gov DKR can achieve >50% yield. nih.gov | KR is limited to 50% yield. DKR requires compatible catalyst systems. acs.org |

| Chiral Chromatography (HPLC/GC) | Differential interaction with a chiral stationary phase. mdpi.comgcms.cz | High resolution, applicable to a wide range of compounds, can be used for analysis and preparation. mdpi.cominforang.com | Can be expensive for large-scale separations, requires method development. kiko-tech.co.jp |

Stereochemical Investigations and Conformational Analysis of 2r 4 Methylpentan 2 Amine

Determination of Absolute Configuration in Research

Establishing the precise three-dimensional (3D) arrangement, or absolute configuration, of a chiral molecule is fundamental in stereochemistry. For (2R)-4-methylpentan-2-amine, this means unequivocally assigning the (R)-configuration at its stereogenic center on the second carbon. Several powerful techniques are employed for this purpose.

Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are non-destructive techniques that provide information on the absolute configuration of chiral molecules. chinesechemsoc.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. researchgate.net

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. researchgate.netvt.edu For a chiral amine like this compound, the presence of the chiral center near the amino group induces a specific ORD curve. The sign and shape of this curve, particularly the Cotton effect observed near the absorption maximum of the chromophore (the amine group), can be correlated to its absolute configuration. zendy.io Ionization of the amine group can significantly alter the ORD spectrum, a phenomenon known as the "acid effect," which further aids in structural elucidation. zendy.io

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. researchgate.net ECD spectra provide more resolved signals than ORD and are highly sensitive to the stereochemical environment. tdx.cat For chiral primary amines, the electronic transitions associated with the nitrogen lone pair give rise to characteristic ECD signals. By comparing experimentally measured ECD spectra with those predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. researchgate.net

While these methods are standard, specific published ORD and ECD spectral data for this compound are not widely available. However, the principles outlined provide a robust framework for its stereochemical assignment.

X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule by providing a precise 3D map of the atomic positions in a crystal. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline solid.

A common strategy is to form a diastereomeric salt by reacting the racemic amine with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid. The resulting diastereomers ((R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate) have different physical properties and can be separated by crystallization. Analyzing a single crystal of one of these salts via X-ray diffraction allows for the determination of the relative configuration of all stereocenters. Since the absolute configuration of the chiral acid is already known, the absolute configuration of the amine can be unequivocally assigned.

Alternatively, the amine can be derivatized to form other crystalline compounds, such as amides or carbamates, which can then be analyzed. For instance, a derivative like N'-[(2E)-4-hydroxy-4-methylpentan-2-ylidene]pyridine-4-carbohydrazide has been shown to form crystals suitable for X-ray analysis. rsc.org While a specific crystal structure for a derivative of this compound was not found in the surveyed literature, this methodology remains the gold standard for absolute configuration determination. evitachem.com

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, often have different energies and stabilities.

The conformational preferences of this compound are influenced by its flexible aliphatic chain. The nitrogen atom of the amine group has a tetrahedral geometry, with bond angles close to 109.5°, though these can be compressed slightly by the electronic repulsion of the lone pair.

Computational chemistry provides significant insight into the molecule's preferred shapes in different environments. uomustansiriyah.edu.iq

Gaseous Phase: In the gas phase, the molecule's conformation is governed primarily by intramolecular forces. Theoretical studies of similar small molecules predict that conformers that minimize steric hindrance (van der Waals repulsion) between the bulky isobutyl group, the methyl group, and the amine group at the chiral center are energetically favored.

Solution Phase: In solution, intermolecular interactions with solvent molecules become crucial. In polar solvents, solvent-solute hydrogen bonds can influence and stabilize different conformations compared to the gas phase. Molecular dynamics (MD) simulations can model these complex interactions over time to predict the most probable conformational states in various solvents.

The rotational energy barriers around the carbon-carbon and carbon-nitrogen single bonds are relatively low, allowing for rapid interconversion between conformers at room temperature.

The stability of any given conformer of this compound is determined by a balance of several intramolecular interactions.

Steric Hindrance: This is a key factor, arising from the repulsion between electron clouds of bulky groups when they are forced into close proximity. For this molecule, significant steric strain can occur between the isobutyl group and the substituents on the chiral carbon (amine and methyl group). The most stable conformers will arrange these groups to maximize their separation. The introduction of the methyl branch at the fourth carbon increases this steric hindrance compared to simpler linear amines.

Hydrogen Bonding: Weak intramolecular hydrogen bonds can form between the amine group (as a hydrogen donor) and other electronegative atoms within the molecule if the geometry is favorable. researchgate.netmdpi.com However, in a simple aliphatic amine like this, such interactions are less significant than in more complex molecules with additional functional groups like hydroxyls or carbonyls. rsc.org

Torsional Strain: This arises from the repulsion between electrons in bonds on adjacent atoms. The molecule will preferentially adopt staggered conformations around its C-C bonds to minimize this strain.

Computational studies, including Density Functional Theory (DFT) calculations, are used to model these interactions and determine the relative energies of different conformers. rsc.org

Table 1: Key Factors in Conformational Stability

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Steric Hindrance | Repulsive force between non-bonded atoms in close proximity. | High impact due to the bulky isobutyl group adjacent to the chiral center. Favors staggered conformations. |

| Torsional Strain | Energy cost associated with eclipsing bonds on adjacent atoms. | Minimized by rotation around C-C single bonds to achieve staggered arrangements. |

| Intramolecular H-Bond | Weak bond between a hydrogen atom on the amine and a lone pair on another atom. | Unlikely to be a dominant stabilizing factor in the absence of other functional groups. researchgate.net |

| Intermolecular H-Bond | Hydrogen bonding with solvent molecules. | Significant in polar solvents, influencing which conformations are preferred in solution. |

Chirality Transfer Mechanisms in Reactions Involving this compound

Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to a new molecule during a chemical reaction. Chiral primary amines like this compound are valuable in asymmetric synthesis for this purpose. sioc-journal.cn

One of the primary ways this is achieved is by using the chiral amine as a chiral auxiliary . wikipedia.org A chiral auxiliary is a temporary stereogenic unit that is attached to a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction. wikipedia.org

A general mechanism would involve:

Amide Formation: The this compound is reacted with a prochiral carboxylic acid derivative to form a chiral amide.

Diastereoselective Reaction: The chiral environment created by the auxiliary directs an incoming reagent to attack one face of the molecule preferentially. For example, in an alkylation reaction, a base would form an enolate, and the bulky chiral auxiliary would block one face, forcing an incoming alkyl halide to add to the opposite face. wikipedia.org

Removal of Auxiliary: After the new stereocenter has been created, the chiral auxiliary is cleaved from the molecule, yielding an enantiomerically enriched product. The auxiliary can often be recovered and reused.

This compound can also be used in asymmetric catalysis , for example, in transfer hydrogenation reactions or as a component of a larger chiral ligand for a metal catalyst. chinesechemsoc.orgacs.org In these roles, the amine interacts with the reactants in the transition state of the rate-determining step, lowering the energy of the pathway that leads to one enantiomer over the other, thus inducing asymmetry in the final product. rsc.org

Applications of 2r 4 Methylpentan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Enantiomerically Pure Complex Organic Molecules

The inherent chirality of (2R)-4-methylpentan-2-amine makes it an essential starting material for the synthesis of complex organic molecules where precise stereochemical control is paramount. cymitquimica.comresearchgate.net Chiral building blocks are fundamental components used to construct more intricate molecules in a predictable and stereoselective manner. cymitquimica.com The amine functionality of this compound allows for its incorporation into a wide array of molecular frameworks, thereby transferring its chiral information to the target molecule.

For instance, chiral amines are critical intermediates in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.com The synthesis of enantiomerically pure amines, such as derivatives of this compound, has been significantly advanced by methods like asymmetric hydrogenation. smolecule.com These techniques allow for the creation of specific stereoisomers, which is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. smolecule.com

The structural features of this compound, including its branched alkyl chain, can influence the properties of the final products. For example, the isobutyl group can impact factors like lipophilicity and enzyme-substrate specificity in the resulting complex molecules.

Formation of Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of this compound is in the development of chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer over the other. ambeed.comambeed.com

Development of this compound-Derived Phosphine (B1218219) Ligands

Chiral phosphine ligands are a prominent class of ligands used in asymmetric catalysis. ambeed.com The nitrogen atom of this compound can be functionalized to incorporate a phosphine group, creating a chiral P,N-ligand. These ligands can chelate to a metal center through both the phosphorus and nitrogen atoms, forming a stable and stereochemically defined environment around the metal.

The development of such ligands has been a focus of research to create catalysts for a variety of asymmetric transformations. researchgate.net For example, chiral phosphine-oxazoline ligands have been widely applied in reactions like hydrosilylations, Diels-Alder reactions, and allylic alkylations. researchgate.net While direct examples of phosphine ligands derived from this compound are not extensively detailed in the provided results, the synthesis of chiral phosphines from other chiral amines is a well-established strategy. smolecule.com The principle involves reacting the chiral amine with a suitable phosphorus-containing electrophile to generate the desired phosphine ligand. The steric and electronic properties of the resulting ligand, influenced by the isobutyl group of the original amine, can be fine-tuned to achieve high enantioselectivity in specific catalytic reactions. researchgate.net

Incorporation into Chiral Organometallic Complexes

This compound and its derivatives can be directly incorporated into chiral organometallic complexes. In these complexes, the chiral amine can act as a ligand, coordinating to the metal center and creating a chiral environment that influences the outcome of catalytic reactions.

For example, ruthenium complexes derived from amino alcohols, which can be synthesized from chiral amines, have been used as catalysts in asymmetric hydrogenation reactions. vulcanchem.com The stereochemistry of the amine plays a direct role in determining the stereoselectivity of the hydrogenation process. Similarly, iridium complexes containing chiral ligands derived from amines have shown high efficiency in asymmetric hydrogenations, achieving high enantiomeric excess.

The table below provides examples of chiral ligands derived from amines and their applications in asymmetric catalysis, illustrating the principles that would apply to ligands derived from this compound.

| Chiral Ligand Type | Metal | Application | Reference |

| Chiral Phosphine Ligands | Rhodium, Ruthenium, Iridium | Asymmetric Hydrogenation, Hydroformylation | ambeed.com |

| Chiral Diamine Ligands | Copper | Asymmetric Henry Reaction | researchgate.net |

| Chiral P,N-Ligands | Palladium | Asymmetric Allylic Alkylation | researchgate.net |

| Chiral Amino Alcohol Ligands | Ruthenium | Asymmetric Hydrogenation | vulcanchem.com |

Role in Asymmetric Transformations and C-C/C-X Bond Formations

This compound and its derivatives are instrumental in a variety of asymmetric transformations, particularly those involving the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. organic-chemistry.org The ability to control the stereochemistry during these fundamental bond-forming reactions is a cornerstone of modern organic synthesis. diva-portal.org

Enantioselective Alkylation and Arylation Reactions

The amine group of this compound can be utilized as a directing group or as a chiral auxiliary in enantioselective alkylation and arylation reactions. In this role, the amine coordinates to a metal catalyst and directs the bond formation to a specific position with high stereocontrol.

For example, the alkylation of amides derived from chiral amines can proceed with high diastereoselectivity, allowing for the construction of quaternary stereocenters. organic-chemistry.org This strategy provides an effective method for synthesizing complex chiral molecules. Similarly, copper-catalyzed N-arylation of β-amino alcohols, which can be derived from chiral amines, allows for the formation of C-N bonds with high selectivity. nih.gov Recent advances have also demonstrated the use of photoredox and nickel catalysis for the enantioselective alkylation of α-amino C(sp³)–H bonds, a challenging yet powerful transformation for creating C-C bonds. researchgate.net

Stereocontrol in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds with defined stereochemistry is of great importance in medicinal chemistry and materials science. This compound can serve as a chiral precursor or a component of a chiral catalyst to control the stereochemical outcome of heterocyclic synthesis.

For instance, the stereocontrolled synthesis of functionalized heterocyclic amino esters and amides can be achieved from strained bicyclic β-amino acids, where the stereochemistry of the starting material dictates the configuration of the final product. nih.govrsc.org This principle highlights how the chirality of a starting material like this compound can be translated into the stereochemistry of a complex heterocyclic target. Furthermore, dual catalytic systems, such as photoredox/nickel catalysis, have been developed for the stereoselective cyclization of unactivated alkynes to produce nitrogen- or oxygen-containing heterocycles. rsc.org The use of chiral ligands derived from amines like this compound in such systems could provide a powerful tool for the asymmetric synthesis of these important molecular scaffolds.

The following table summarizes the role of chiral amines in various asymmetric transformations.

| Asymmetric Transformation | Catalyst System | Key Feature | Reference |

| Enantioselective Alkylation | Pseudophenamine amide | Sets quaternary stereogenic centers | organic-chemistry.org |

| Enantioselective α-Vinylation of Aldehydes | Amine catalyst and Copper(I) bromide | Synergistic catalysis | organic-chemistry.org |

| Enantioselective Arylation | Copper-catalyzed | N-selective arylation of β-amino alcohols | nih.gov |

| Stereocontrolled Heterocycle Synthesis | Ring-rearrangement metathesis | Configuration of starting material determines product stereochemistry | nih.govrsc.org |

Derivatization for Advanced Chemical Probes and Tags

The strategic modification of chiral molecules to create sophisticated tools for chemical and biological research is a cornerstone of modern medicinal chemistry and chemical biology. The chiral primary amine, this compound, serves as a valuable scaffold for the synthesis of advanced chemical probes and tags. Its inherent chirality and the reactive primary amine group allow for the straightforward introduction of various reporter groups, including fluorophores, biotin (B1667282) tags, and other moieties for molecular recognition and imaging.

The primary amine of this compound is a nucleophilic center that can readily react with a variety of electrophilic reagents to form stable covalent bonds. cytometry.methermofisher.com This reactivity is the basis for its derivatization into chemical probes. Common strategies for the bioconjugation of primary amines, which are applicable to this compound, include reactions with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes. cytometry.meacs.org

The synthesis of fluorescent probes is a significant application of this derivatization. By reacting this compound with a fluorescent dye containing an amine-reactive group, a new chiral fluorescent probe can be created. For instance, reaction with a fluorophore-NHS ester would result in a stable amide linkage, tethering the chiral amine to the fluorescent reporter. Similarly, reaction with an isothiocyanate-functionalized dye would yield a thiourea (B124793) linkage. nih.gov These fluorescently tagged versions of this compound can be used in various applications, such as chiral recognition studies and as tracers in biological systems.

The creation of diastereomeric derivatives for chiral analysis is another important aspect. Chiral derivatizing agents, which are themselves enantiomerically pure, can react with this compound to form a pair of diastereomers. These diastereomers can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.com For example, a chiral fluorescent derivatization reagent can be used to label the amine, allowing for sensitive detection and quantification of the enantiomers. nih.gov

Below is a table illustrating potential derivatizations of this compound to form chemical probes and tags, based on established chemical reactions for primary amines.

| Derivative Type | Reactant for Derivatization | Linkage Formed | Potential Application |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Thiourea | Cellular imaging, Flow cytometry |

| Biotin Tag | N-Hydroxysuccinimide-Biotin | Amide | Affinity purification, Protein interaction studies |

| NMR Probe | (S)-BINOL and 2-formylphenylboronic acid | Iminoboronate ester | Enantiomeric purity determination by NMR |

| Chiral Derivatizing Agent | (1R,2R)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | Amide | Chiral separation by HPLC |

This table is illustrative and shows potential derivatives based on common reactions of primary amines.

The research in this area focuses on developing new derivatization reagents and methods that are highly efficient, selective, and produce stable conjugates. nih.gov The choice of the reporter group and the linker chemistry is crucial for the functionality of the resulting probe or tag. The inherent chirality of this compound adds a valuable dimension to the design of these advanced chemical tools, enabling the study of stereoselective interactions in complex chemical and biological systems. acs.orgnih.gov

Role of 2r 4 Methylpentan 2 Amine in Organocatalysis Research

Design and Synthesis of (2R)-4-methylpentan-2-amine-Derived Organocatalysts

There is a lack of published research on the specific design and synthesis of organocatalysts derived directly from the this compound scaffold. While the synthesis of various chiral organocatalysts is a well-established field, with numerous examples of catalysts built from different chiral backbones, the application of this compound as a starting material for such catalysts is not described in the available literature.

The development of chiral primary amine organocatalysts is a significant area of research. rsc.orgsioc-journal.cn These catalysts are valued for their ability to participate in enamine and iminium ion catalysis, leading to high enantioselectivities in a range of chemical reactions. sioc-journal.cn However, within this broad field, there are no specific reports that detail the development of organocatalysts where this compound is the core chiral component.

Bifunctional organocatalysts, which possess two distinct catalytic sites that act in concert, are a major class of catalysts. beilstein-journals.orgrsc.orgpsu.edumdpi.com These often combine a primary or secondary amine with a hydrogen-bond donor like a thiourea (B124793) or an amide group. rsc.org A thorough review of the literature did not uncover any studies on the design or synthesis of bifunctional catalysts that specifically incorporate the this compound scaffold.

Mechanism of Action in Enantioselective Organocatalytic Reactions

Given the absence of organocatalysts derived from this compound in the scientific literature, there are consequently no studies on their mechanism of action in enantioselective organocatalytic reactions.

Enamine and iminium ion catalysis are the primary modes of action for many chiral primary and secondary amine organocatalysts. sioc-journal.cnmdpi.com These mechanisms involve the formation of transient enamine or iminium ion intermediates, which then participate in stereoselective bond-forming reactions. While the principles of these catalytic cycles are well-understood and have been studied for a variety of other chiral amines, there is no research available that investigates these mechanisms in the context of catalysts derived from this compound.

Computational studies, including transition state modeling, are frequently employed to understand the origins of stereoselectivity in organocatalyzed reactions. These models help to visualize the three-dimensional arrangement of the catalyst and substrates in the transition state, providing insights into how the catalyst directs the stereochemical outcome. No such modeling studies have been published for organocatalysts derived from this compound, as no such catalysts have been reported.

Applications in Specific Organocatalytic Transformations

As there are no documented organocatalysts derived from this compound, there are no reported applications of such catalysts in specific organocatalytic transformations. The literature contains numerous examples of other chiral primary amine catalysts used in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, often with high yields and enantioselectivities. mdpi.comscienceopen.com However, none of these studies utilize catalysts based on the this compound framework.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating chiral β-hydroxy carbonyl compounds. mdpi.com Chiral primary amines are known to catalyze these reactions, often providing complementary stereoselectivity (typically syn-products) compared to the more common secondary amine catalysts which favor anti-products. mdpi.com This selectivity is attributed to the specific geometry of the enamine intermediate. Despite this general knowledge, no specific research was found that employs this compound to catalyze an asymmetric aldol reaction and reports on its efficacy, yield, or stereoselectivity.

Michael Additions and Other Conjugate Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. Chiral primary amines are utilized as organocatalysts to facilitate asymmetric Michael additions. They operate by forming a nucleophilic enamine from a donor ketone or aldehyde, which then attacks the Michael acceptor. Bifunctional primary amine catalysts, such as those incorporating a thiourea moiety, are often employed to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. A thorough search did not yield any studies or data tables detailing the use of this compound for catalyzing asymmetric Michael additions or other related conjugate additions.

Mannich-type Reactions and Related Processes

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. The asymmetric variant, often catalyzed by chiral amines, involves the reaction of an aldehyde, an amine, and a ketone or other enolizable carbonyl compound. The catalyst typically activates the ketone via enamine formation, which then attacks an imine pre-formed from the aldehyde and the amine substrate. As with the other reaction types, no specific examples, research findings, or data could be located in the scientific literature that describe the use or performance of this compound in catalyzing Mannich-type reactions.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution NMR Spectroscopy for Structural Elucidation and Stereochemical Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of (2R)-4-methylpentan-2-amine. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. In ¹H NMR, characteristic signals for the methyl groups typically appear as doublets in the δ 0.8–1.0 ppm range, while the amine proton signal can be observed around δ 1.2–1.5 ppm. The ¹³C NMR spectrum is equally informative, with the quaternary carbon resonating at approximately δ 45–50 ppm. The precise chemical shifts and coupling constants obtained from high-resolution NMR are crucial for confirming the molecular structure.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (²H), is a powerful strategy in NMR spectroscopy to simplify complex spectra and to probe specific structural or dynamic features of this compound. The introduction of deuterium in place of protons leads to the disappearance of the corresponding ¹H NMR signals and alters the coupling patterns of neighboring protons, thereby aiding in signal assignment.

Deuteration is particularly valuable in mechanistic studies to trace the path of atoms through a reaction. For instance, in studies involving the synthesis or transformation of this compound, deuterium labeling can elucidate reaction mechanisms. researchgate.net Furthermore, uniform or partial deuteration of the molecule can significantly improve the relaxation properties of the remaining protons, which is especially beneficial for NMR studies of larger molecules or complexes involving this compound. unl.pt The use of deuterium-labeled precursors in the synthesis allows for the incorporation of deuterium at specific sites, providing a powerful tool for detailed structural and mechanistic investigation. unl.ptmedchemexpress.com

| Isotope | Application in NMR | Purpose |

| Deuterium (²H) | Simplification of ¹H NMR spectra | Aids in signal assignment and structural elucidation. |

| Mechanistic studies | Traces the fate of hydrogen atoms in chemical reactions. | |

| Relaxation studies | Improves spectral quality for larger molecules or complexes. | |

| Carbon-13 (¹³C) | ¹³C NMR spectroscopy | Provides detailed information about the carbon skeleton. |

| Isotopic enrichment | Enhances signal intensity for less abundant carbons. | |

| Nitrogen-15 (¹⁵N) | ¹⁵N NMR spectroscopy | Probes the electronic environment of the nitrogen atom. |

| HMBC and HSQC experiments | Establishes long-range and direct correlations with protons. epfl.ch |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for definitively establishing the connectivity and spatial relationships within the this compound molecule. epfl.chprinceton.edu

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.comsdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent protons, confirming the sequence of the pentan-2-amine backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. emerypharma.comsdsu.edu An HSQC spectrum of this compound provides a direct link between each proton and the carbon it is bonded to, which is invaluable for assigning the ¹³C NMR spectrum. epfl.ch

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H | Confirms proton-proton coupling networks along the alkyl chain. princeton.eduemerypharma.com |

| HSQC | ¹H-¹³C (one-bond) | Directly links each proton to its attached carbon atom. princeton.eduemerypharma.com |

| HMBC | ¹H-¹³C (multiple-bond) | Establishes long-range connectivity, confirming the carbon skeleton and positions of methyl groups. princeton.eduyoutube.com |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. It is also instrumental in monitoring the progress of chemical reactions and identifying reaction products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound with high confidence. rsc.org For this compound (C₆H₁₅N), the theoretical exact mass is 101.120449483 Da. nih.gov HRMS can validate the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. acs.org This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Technique | Application | Key Finding for this compound |

| HRMS | Molecular Formula Validation | Confirms the elemental composition (C₆H₁₅N) by providing a highly accurate mass measurement (theoretical m/z [M+H]⁺ ≈ 102.1281). openmedicinalchemistryjournal.com |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For aliphatic amines, common fragmentation pathways include the cleavage of carbon-carbon bonds adjacent to the nitrogen atom. core.ac.uk The analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to differentiate it from its isomers. mdpi.com

Advanced Chromatographic Methods for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining its enantiomeric purity, or enantiomeric excess (ee), is often a critical requirement. Advanced chromatographic techniques are the primary methods for achieving this separation and quantification. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating enantiomers. researchgate.netresearchgate.net These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. yakhak.orgmdpi.com

For this compound, a typical approach would involve a chiral GC column. researchgate.netsci-hub.se Studies have shown that racemic 1,3-dimethylbutylamine (B105974) can be separated into its enantiomers using chiral GC-MS. researchgate.net The choice of the specific chiral column and chromatographic conditions (e.g., temperature program, carrier gas flow rate) is crucial for achieving baseline separation of the enantiomers. researchgate.net Once separated, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess. libretexts.org HPLC with a chiral column is another effective method, often used for both analytical and preparative-scale separations of chiral amines. researchgate.netuma.essigmaaldrich.com

| Chromatographic Method | Stationary Phase Type | Typical Application |

| Chiral Gas Chromatography (GC) | Chiral selector (e.g., cyclodextrin (B1172386) derivatives) | Determination of enantiomeric purity and ratio in volatile samples. researchgate.netresearchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantioselective analysis and purification of chiral amines. researchgate.netyakhak.org |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a critical technique for the enantioselective analysis of volatile compounds. For primary aliphatic amines like this compound, direct analysis is often hindered by peak tailing due to interactions with the stationary phase. nih.gov Therefore, derivatization is a common prerequisite to enhance volatility and improve chromatographic behavior. nih.govwiley.com

The amine is typically converted into a less polar derivative, such as an N-trifluoroacetyl (TFA) amide, by reacting it with an agent like trifluoroacetic anhydride. nih.govwiley.com The resulting derivative can then be separated on a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are frequently employed for this purpose. wiley.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. nih.gov The enantioselectivity is influenced by factors such as the oven temperature, with lower temperatures generally providing better resolution. wiley.com

In a typical study, the enantiomeric separation of derivatized aliphatic amines is evaluated by monitoring the separation factor (α), which is the ratio of the retention factors of the two enantiomers. For aliphatic amines, this separation can be correlated with the steric hindrance around the stereogenic center. nih.gov One study noted that for 2-aminopentane (B145832) and similar compounds, the separation factor increases with the size of the alkyl groups. nih.gov

Table 1: Representative Chiral GC Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | Trifluoroacetic anhydride |

| GC System | Agilent 6890 Series or similar |

| Column (CSP) | Fused silica (B1680970) capillary coated with 30% heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) in OV-1701 wiley.com |

| Carrier Gas | Hydrogen wiley.com |

| Linear Velocity | 50 cm/s wiley.com |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) wiley.com |

| Detector Temperature | 250 °C |

| Oven Program | Isothermal analysis, tested at various temperatures (e.g., 90-190 °C) to optimize separation wiley.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and powerful method for separating enantiomers of a wide range of compounds, including non-volatile substances. mdpi.comresearchgate.net Unlike GC, HPLC can often be used to separate underivatized primary amines, although peak shape can be an issue due to interactions with residual silanol (B1196071) groups on silica-based CSPs. nih.gov

A screening approach using several different types of CSPs and mobile phases is typically employed to find the optimal separation conditions. sigmaaldrich.com Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose (B160209) (e.g., ChiralPak® series), and cyclofructan-based CSPs (e.g., Larihc® series) are highly effective for resolving primary amines. nih.govresearchgate.net Separations can be performed in normal-phase (NP), polar organic (PO), or reversed-phase modes. nih.gov

For primary amines, mobile phase additives are crucial for achieving good peak shape and resolution. A combination of a weak acid (e.g., trifluoroacetic acid, TFA) and a weak base (e.g., triethylamine, TEA) is often used in both NP and PO modes to minimize silanol interactions and improve enantioselectivity. chromatographyonline.comchromatographyonline.com Studies have shown that cyclofructan-based CSPs can be remarkably successful in separating primary amines in the polar organic mode, sometimes resolving over 85% of a diverse test set. nih.gov The choice of alcohol modifier (e.g., methanol (B129727), ethanol, isopropanol) in the mobile phase also significantly impacts selectivity. chromatographyonline.com

Table 2: Representative Chiral HPLC Screening Conditions for this compound

| Parameter | Condition 1 (Polar Organic) | Condition 2 (Normal Phase) |

| HPLC System | Agilent 1260 Infinity or similar chromatographyonline.com | Agilent 1260 Infinity or similar chromatographyonline.com |

| Column (CSP) | Larihc® CF6-P or ChiralPak® IF nih.gov | ChiralPak® IF or other polysaccharide CSP nih.gov |

| Mobile Phase | Acetonitrile/Methanol (90:10, v/v) nih.govchromatographyonline.com | Hexane (B92381)/Ethanol (80:20, v/v) chromatographyonline.com |

| Additives | 0.3% TFA / 0.2% TEA nih.govchromatographyonline.com | 0.3% TFA / 0.2% TEA chromatographyonline.com |

| Flow Rate | 1.0 - 2.0 mL/min sigmaaldrich.comchromatographyonline.com | 1.0 - 2.0 mL/min sigmaaldrich.comchromatographyonline.com |

| Column Temperature | 25 - 35 °C | 25 - 35 °C |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) | UV (if derivatized) or ELSD |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that provide detailed three-dimensional structural information about chiral molecules in solution. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ROA measures a small difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.orgnih.gov

For a molecule like this compound, these techniques are exceptionally powerful for determining its absolute configuration and predominant solution-phase conformation. kurouskilab.com The experimental VCD spectrum of the (2R)-enantiomer will be opposite in sign (a mirror image) to the spectrum of its (2S)-enantiomer, while their standard infrared absorption spectra are identical. kurouskilab.com

A key aspect of modern VCD and ROA analysis is the synergy with quantum chemical calculations. core.ac.ukgaussian.com Density Functional Theory (DFT) is used to calculate the theoretical vibrational absorption (VA) and VCD spectra for various possible low-energy conformers of the molecule. fraunhofer.de By comparing the Boltzmann-averaged theoretical spectrum with the experimental spectrum, the absolute configuration can be unambiguously assigned, and the conformational preferences in solution can be determined. fraunhofer.deacs.org Studies on other chiral amines, such as α-methylbenzyl amine derivatives and chiral amine-borane adducts, have successfully used this combined experimental and computational approach to elucidate their stereochemistry. fraunhofer.denih.govacs.org The VCD signals in the NH and CH stretching regions, as well as in the fingerprint region, are highly sensitive to the molecule's specific geometry and intermolecular interactions, such as hydrogen bonding. acs.orgsyr.edu

Cryogenic and Variable-Temperature Spectroscopic Studies

Cryogenic and variable-temperature spectroscopic studies are employed to investigate the dynamic behavior and conformational landscape of flexible molecules like this compound. These methods provide insight into energy barriers between different conformers and can help resolve complex spectra.

Variable-Temperature (VT) NMR Spectroscopy is a primary tool for studying molecular dynamics in solution. researchgate.net For a chiral amine, different rotational conformations (rotamers) may exist in equilibrium. At room temperature, if the interconversion between these conformers is fast on the NMR timescale, the spectrum will show averaged signals. jove.com By lowering the temperature, the rate of interconversion can be slowed down. researchgate.net At a sufficiently low temperature (the slow-exchange limit), separate signals for each distinct conformer may be observed. jove.com Line shape analysis of the spectra recorded at various temperatures between the fast and slow exchange limits allows for the determination of the activation parameters (e.g., ΔG‡, ΔH‡, ΔS‡) for the conformational interchange. jove.com This information is crucial for understanding the molecule's flexibility and the relative stability of its conformers. nih.gov

Cryogenic Spectroscopy , often involving techniques like buffer gas cooling, allows for the study of molecules at extremely low temperatures (e.g., 4-7 K) in the gas phase. aip.org At these temperatures, the molecules are cooled into their lowest rotational and vibrational states. harvard.edu This dramatically simplifies their spectra and increases detection sensitivity. aip.org Techniques like cryogenic-buffer-gas-cooled microwave spectroscopy are particularly powerful. harvard.edunih.gov They can distinguish between different conformers of a molecule and even between enantiomers, providing highly precise structural information. aps.org Cooling ions to cryogenic temperatures for infrared photofragmentation spectroscopy is another emerging method for distinguishing isomers and characterizing their 3D structures with high specificity. nih.gov

Table 3: Goals of Cryogenic and Variable-Temperature Spectroscopic Studies

| Methodology | Primary Objective | Information Gained |

| Variable-Temperature (VT) NMR | To study conformational dynamics in solution. researchgate.net | Energy barriers to bond rotation, relative populations of conformers, thermodynamic parameters (ΔH‡, ΔS‡, ΔG‡). jove.com |

| Cryogenic Spectroscopy (e.g., Microwave) | To obtain high-resolution spectra of isolated molecules in the gas phase. aip.org | Precise molecular structure, identification of individual conformers, enantiomer-specific detection. nih.govaps.org |

| Cryogenic Ion Spectroscopy (IRPD) | To obtain structurally-specific vibrational spectra of cold, isolated ions. nih.gov | Unambiguous identification of isomers and conformers, characterization of non-covalent complexes. nih.gov |

Theoretical and Computational Chemistry Studies on 2r 4 Methylpentan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are central to a molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. uni-bonn.de It is widely applied for geometry optimization, a process that identifies the lowest-energy arrangement of atoms, corresponding to the most stable molecular conformation. shsu.edu For (2R)-4-methylpentan-2-amine, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model its structure. researchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the global energy minimum on the potential energy surface. This yields a precise three-dimensional structure. The resulting optimized geometry is crucial for subsequent calculations, including reactivity predictions and spectroscopic analysis. epstem.net

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-N | ~1.47 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Length | C4-C5 | ~1.54 Å |

| Bond Angle | C1-C2-N | ~109.5° |

| Bond Angle | H-N-H | ~107.0° |

| Dihedral Angle | N-C2-C3-C4 | ~-175° |

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. ljmu.ac.uk It is an invaluable tool for predicting reactivity, as it highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP is calculated from the optimized molecular structure derived from DFT. ljmu.ac.uk

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): This region is concentrated around the nitrogen atom of the amine group due to the high electron density of its lone pair. This site is the primary center for nucleophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): These regions are located around the hydrogen atoms of the amine group (-NH2). Their partial positive charge makes them electrophilic and capable of acting as hydrogen bond donors.

Neutral Potential (Green): The alkyl backbone (isobutyl group) would exhibit a largely neutral potential, indicating its nonpolar, hydrophobic character.

This analysis is critical for understanding how the molecule interacts with other chemical species, including enzyme active sites and other reagents. ljmu.ac.ukrsc.org

Molecular Modeling and Docking Studies for Chiral Recognition

Molecular modeling techniques, particularly docking and molecular dynamics simulations, are essential for studying how a chiral molecule like this compound is recognized by biological macromolecules, such as enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. In the context of enzyme research, docking simulations can place this compound into the active site of an enzyme, for instance, an amine dehydrogenase or a transaminase. acs.org

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex. nih.gov An MD simulation models the atomic movements over time (typically nanoseconds to microseconds), providing insights into the conformational flexibility of the complex and the persistence of key interactions. chemrxiv.orgnih.gov These simulations can reveal how water molecules mediate interactions and how the protein structure might adapt to the ligand's presence.

Chiral recognition is a key aspect of biochemical processes. Computational studies are particularly effective at elucidating why an enzyme might preferentially bind one enantiomer over another. By docking both (R)- and (S)-enantiomers of 4-methylpentan-2-amine into an enzyme's active site, researchers can compare their binding energies and interaction patterns.

Studies on similar chiral amines have shown that stereoselectivity often arises from specific interactions within the binding pocket. For example, the (R)-enantiomer might form a more stable hydrogen bond with a specific amino acid residue, such as glutamate (B1630785) or aspartate, compared to the (S)-enantiomer. Additionally, the bulky isobutyl group of one enantiomer might fit more snugly into a hydrophobic pocket, while the other enantiomer experiences steric hindrance. This analysis helps in the rational design of biocatalysts for stereoselective synthesis.

| Enzyme Residue | Interaction Type with (2R)-enantiomer | Comment |

|---|---|---|

| Glutamate (Glu) | Hydrogen Bond (Salt Bridge) | The -NH3+ group of the amine forms a strong, stabilizing interaction with the carboxylate side chain of Glu. |

| Leucine (B10760876) (Leu) | Hydrophobic Interaction | The isobutyl group fits well into a hydrophobic pocket lined by nonpolar residues. |

| Serine (Ser) | Hydrogen Bond | The amine group can act as a hydrogen bond acceptor or donor with the hydroxyl group of Serine. |

| Phenylalanine (Phe) | Steric Hindrance (for S-enantiomer) | The orientation of the (S)-enantiomer may cause unfavorable steric clashes with bulky aromatic residues. |

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural verification when compared with experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. uni-bonn.de By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. arxiv.org These predicted shifts for this compound can be compared with experimental spectra to confirm its structure and stereochemistry. Modern approaches may also use machine learning algorithms trained on quantum mechanics data to refine these predictions. arxiv.orgst-andrews.ac.uk

Vibrational Frequencies: The same DFT calculations used for geometry optimization can also compute vibrational frequencies. shsu.edu This generates a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule. For this compound, this would allow for the identification of characteristic frequencies, such as the N-H stretching and bending modes of the amine group and the C-H stretching modes of the alkyl chain.

| Spectroscopy Type | Feature | Predicted Value/Range |

|---|---|---|

| ¹³C NMR | Chemical Shift (C2, attached to N) | ~45-50 ppm |

| ¹H NMR | Chemical Shift (H on C2) | ~2.8-3.2 ppm |

| ¹H NMR | Chemical Shift (NH₂) | ~1.5-2.5 ppm (variable) |

| IR Spectroscopy | N-H Stretch (asymmetric & symmetric) | ~3300-3400 cm⁻¹ |

| IR Spectroscopy | N-H Bend (scissoring) | ~1600-1650 cm⁻¹ |

| IR Spectroscopy | C-N Stretch | ~1050-1150 cm⁻¹ |

Reaction Mechanism Elucidation via Computational Pathways

A thorough search for computational studies elucidating the reaction mechanisms involving this compound has yielded no specific results. General mechanistic pathways for similar chiral amines often involve nucleophilic attack or base-catalyzed reactions, but the precise nature of these pathways for the target compound remains uninvestigated.

Transition State Characterization and Activation Energy Calculations

Detailed characterization of transition states and the corresponding activation energy barriers are fundamental to understanding the kinetics and feasibility of a chemical reaction. These are typically determined using quantum mechanical calculations. At present, there are no published data tables or research findings detailing the transition state geometries or calculated activation energies for reactions involving this compound.

Solvent Effects on Reaction Dynamics

The role of the solvent is critical in influencing reaction rates and pathways. Computational models, such as implicit or explicit solvent models, are employed to understand these effects. However, the impact of different solvents on the reaction dynamics of this compound has not been the subject of any specific computational investigation found in the public domain.

Future Directions and Emerging Research Avenues for 2r 4 Methylpentan 2 Amine

Development of Next-Generation Enantioselective Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. d-nb.inforesearchgate.net While classical methods for producing molecules like (2R)-4-methylpentan-2-amine often rely on chiral resolution of racemic mixtures, future research is geared towards more efficient, sustainable, and highly selective strategies. acs.org

Emerging research points towards two primary avenues for next-generation synthesis:

Advanced Biocatalysis: The use of enzymes offers a green and highly specific alternative to traditional chemical catalysis. mdpi.com Amine transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) have emerged as powerful tools for asymmetric amine synthesis. researchgate.netacs.org Specifically, engineered AmDHs have shown promise in producing structurally similar compounds like (R)-β-amino alcohols with exceptional stereocontrol. vulcanchem.com Future work will likely focus on developing bespoke enzymes, perhaps through directed evolution, that are optimized for the synthesis of this compound from readily available precursors like 4-methylpentan-2-one. acs.org These biocatalytic cascades can be designed as one-pot processes, increasing efficiency and reducing waste. acs.org

Catalytic Asymmetric Hydrogenation and Flow Chemistry: Asymmetric hydrogenation of prochiral imines is one of the most direct methods to obtain chiral amines. d-nb.infoacs.org Significant progress has been made in developing novel chiral phosphorus ligands and transition-metal complexes for this purpose. d-nb.infochinesechemsoc.org A key future direction is the integration of these highly efficient catalytic systems into continuous flow reactors. bohrium.com Flow processing offers benefits such as improved safety, better heat and mass transfer, and the potential for streamlined, automated production, which could significantly lower the manufacturing costs of complex chiral amines. bohrium.com

| Synthetic Method | Key Features & Future Direction | Potential Advantages | Relevant Research |

|---|---|---|---|

| Advanced Biocatalysis | Use of engineered enzymes (ATAs, IREDs, AmDHs) in one-pot cascade reactions. acs.org | High enantioselectivity (>99% ee), mild reaction conditions, reduced environmental impact. acs.orgmdpi.com | acs.orgmdpi.comvulcanchem.com |

| Asymmetric Hydrogenation | Development of novel transition-metal catalysts with chiral ligands. d-nb.info | High yields (up to 95%), direct conversion from imines. d-nb.info | d-nb.infoacs.org |

| Continuous Flow Processing | Integration of catalytic methods into continuous flow reactor systems. bohrium.com | Improved safety, scalability, and efficiency; reduced production costs. bohrium.com | bohrium.com |

Exploration of Novel Catalytic Applications Beyond Organocatalysis

While simple chiral amines can function as organocatalysts, a significant future research avenue lies in incorporating this compound as a chiral directing component within more complex catalytic systems. The focus is shifting towards its use as a ligand in transition-metal catalysis, where its stereochemical information can influence the outcome of a reaction with high precision.

Future research in this area includes:

Chiral Ligands for Transition Metals: this compound can be derivatized to form multidentate ligands, similar to how tris(2-pyridilmethyl)amine (TPMA) ligands are used to modulate the electronic and steric properties of metal centers. medchemexpress.com These new chiral ligands could be applied in a wide range of metal-catalyzed reactions, such as asymmetric hydrogenation, C-H activation, and allylic substitutions, to produce high-value chiral molecules. acs.orgjst.go.jp

Heterometallic Catalysis: There is growing interest in heterometallic complexes where two or more different metals work in synergy to achieve unique catalytic activity. researchgate.net Incorporating a derivative of this compound as a bridging or chelating ligand in such complexes could create highly selective catalysts where one metal activates a substrate and the chiral environment around the second metal dictates the stereochemical outcome.

Integration into Advanced Materials Science Research (e.g., chiral polymers, liquid crystals)

The intrinsic chirality of this compound makes it a prime candidate for imparting stereochemical properties to macromolecules and ordered materials. This opens up research directions in the synthesis of advanced materials with unique optical and physical properties.

Chiral Polymers: The amine can be used as a key component in creating chiral polymers through several emerging strategies.

Asymmetric Polymerization: Recent studies have shown that primary amines can mediate three-component asymmetric polymerizations to produce high molecular weight polymers with controlled chirality. chinesechemsoc.org This suggests this compound could be a direct participant in building chiral polymer backbones.

The "Sergeants-and-Soldiers" Principle: In this approach, a small amount of a chiral monomer (the "sergeant") is copolymerized with a large amount of an achiral monomer (the "soldiers") to induce a helical structure throughout the resulting polymer. nih.gov this compound is an ideal candidate to act as a chiral "sergeant."